4-(Ethylsulfonyl)morpholine
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Overview
Description
4-(Ethylsulfonyl)morpholine is a chemical compound with the linear formula C6H13NO3S . It has a molecular weight of 179.239 and is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H13NO3S . The molecule consists of a six-membered ring with both amine and ether functional groups .Chemical Reactions Analysis
Morpholines, including this compound, are known to participate in a variety of chemical reactions. They are frequently found in biologically active molecules and pharmaceuticals . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 179.239 and a linear formula of C6H13NO3S .Safety and Hazards
Future Directions
Research on morpholine-based organocatalysts, including 4-(Ethylsulfonyl)morpholine, is ongoing. Recent studies have demonstrated the efficiency of these catalysts in the 1,4-addition reaction between aldehydes and nitroolefins . This suggests potential future applications of this compound in the field of organic synthesis .
Mechanism of Action
Target of Action
The primary target of 4-(Ethylsulfonyl)morpholine is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment .
Mode of Action
This compound and similar compounds are capable of efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . They are capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The compound’s action affects the lysosomal pH regulation pathway . By disrupting the homeostasis of lysosomal pH, it can lead to a decrease or deactivation in the activity of lysosomal hydrolytic enzymes . This modulation of lysosomal pH may serve as a practical strategy for regulating cellular processes as well as for developing therapeutic agents for lysosome-involved diseases .
Pharmacokinetics
It is known that the compound has a molecular weight of 179239 , which could influence its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the disruption of the homeostasis of lysosomal pH . This disruption can lead to the inactivation of the lysosomal Cathepsin B enzyme , which could have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-ethylsulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-2-11(8,9)7-3-5-10-6-4-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFSDPSKRPQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1834-51-1 |
Source
|
Record name | 4-(ETHYLSULFONYL)MORPHOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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